REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[N:11][C:5]2[N:6]=[CH:7][NH:8][C:9](=O)[C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:15]>>[Br:1][C:2]1[CH:12]=[N:11][C:5]2[N:6]=[CH:7][N:8]=[C:9]([Cl:15])[C:4]=2[CH:3]=1
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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BrC1=CC2=C(N=CNC2=O)N=C1
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred with MgSO4
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The homogeneous dark solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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diluted with EtOAc (150 mL)
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Type
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ADDITION
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Details
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The heterogeneous brown slurry was poured onto mixture of ice/aq
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Type
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ADDITION
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Details
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The heterogeneous brown mixture was further diluted with EtOAc (75 mL)
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Type
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CUSTOM
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Details
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separated the organic layer
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Type
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CUSTOM
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Details
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The organic layer was partitioned with aq. NaCl
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Type
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CUSTOM
|
Details
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separated
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Type
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FILTRATION
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Details
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filtered through a pad of Celite® and silica gel
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Type
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CONCENTRATION
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Details
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The pale yellow filtrate was concentrated
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Type
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STIRRING
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Details
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the crude solid was stirred in 50% EA/hexanes
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Name
|
|
Type
|
product
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Smiles
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BrC1=CC2=C(N=CN=C2Cl)N=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |